molecular formula C21H17NO4 B5346530 methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate

methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate

Cat. No. B5346530
M. Wt: 347.4 g/mol
InChI Key: WMHWAZKFZDUMSP-XYOKQWHBSA-N
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Description

Methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the quinoline family of compounds and has been found to have a number of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, it has been shown to have anticancer effects, which may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate in lab experiments is its potent activity against a number of different types of bacteria and viruses. This makes it a promising candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of future directions for research on methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate. One area of interest is the development of new antibiotics and antiviral drugs based on this compound. Another area of interest is the development of new anticancer drugs that target the signaling pathways that are inhibited by this compound. In addition, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
This compound is a promising compound that has been studied extensively for its potential use in the treatment of various diseases. It has a complex synthesis method, but has been found to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. There are a number of future directions for research on this compound, including the development of new antibiotics and antiviral drugs, new anticancer drugs, and exploring its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 8-hydroxyquinoline with acetic anhydride to form 8-(acetyloxy)quinoline. This compound is then reacted with 4-(2-bromoethenyl)benzoic acid in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

Methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate has been studied extensively for its potential use in the treatment of various diseases. It has been found to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have activity against a number of different types of bacteria and viruses.

properties

IUPAC Name

methyl 4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-14(23)26-19-5-3-4-16-11-13-18(22-20(16)19)12-8-15-6-9-17(10-7-15)21(24)25-2/h3-13H,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWAZKFZDUMSP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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